molecular formula C29H29O2P B12638637 Butyl(triphenyl)phosphanium benzoate CAS No. 920759-12-2

Butyl(triphenyl)phosphanium benzoate

Cat. No.: B12638637
CAS No.: 920759-12-2
M. Wt: 440.5 g/mol
InChI Key: IPMWRLYOKMIJMN-UHFFFAOYSA-M
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Description

Butyl(triphenyl)phosphanium benzoate is an ionic liquid (IL) comprising a butyl(triphenyl)phosphonium cation paired with a benzoate anion. Phosphonium-based ILs are notable for their thermal stability, low volatility, and tunable physicochemical properties, making them valuable in catalysis, solvent systems, and material synthesis . For instance, triphenyl tin benzoate—a related organometallic compound—is synthesized via reactions between triphenyl tin iodide and silver benzoate, suggesting analogous pathways for phosphonium benzoates .

Properties

CAS No.

920759-12-2

Molecular Formula

C29H29O2P

Molecular Weight

440.5 g/mol

IUPAC Name

butyl(triphenyl)phosphanium;benzoate

InChI

InChI=1S/C22H24P.C7H6O2/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;8-7(9)6-4-2-1-3-5-6/h4-18H,2-3,19H2,1H3;1-5H,(H,8,9)/q+1;/p-1

InChI Key

IPMWRLYOKMIJMN-UHFFFAOYSA-M

Canonical SMILES

CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl(triphenyl)phosphanium benzoate typically involves the reaction of triphenylphosphine with butyl bromide, followed by the introduction of benzoate. The reaction is usually carried out under inert conditions to prevent oxidation of the phosphine. The general steps are as follows:

    Reaction of Triphenylphosphine with Butyl Bromide: This step involves the nucleophilic substitution of triphenylphosphine with butyl bromide to form butyl(triphenyl)phosphanium bromide.

    Introduction of Benzoate: The butyl(triphenyl)phosphanium bromide is then reacted with sodium benzoate to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is often purified through recrystallization or chromatography.

Chemical Reactions Analysis

Phosphonium Salt Formation via Alkylation

  • Mechanism : Triphenylphosphine reacts with alkyl halides (e.g., butyl bromide) under heat, forming phosphonium bromide intermediates. Subsequent substitution of bromide with benzoate anions yields the target compound .

  • Conditions :

    • Solvents : Acetonitrile, ethanol, or phenol .

    • Temperature : 20–80°C .

    • Yields : 90–95% for analogous phosphonium salts .

    • Catalysts : Phase-transfer catalysts (e.g., tetraethylammonium bromide) or basic metals (e.g., potassium) .

Table 1: Reaction Conditions for Phosphonium Salt Formation

SolventTemperature (°C)Reaction Time (h)Yield (%)Source
Acetonitrile20–2420–2490–95
PhenolReflux (~182°C)N/A92
Ethanol20–2420–2490–95

Nucleophilic Substitution Pathway

  • Intermediate Formation : Triphenylphosphine attacks alkyl bromides (e.g., butyl bromide) via an S<sub>N</sub>2 mechanism, forming phosphonium bromide .

  • Counterion Exchange : Bromide is replaced by benzoate anions in a subsequent substitution step .

Role of Electron-Withdrawing Groups

  • Phosphine Reactivity : Electron-withdrawing substituents (e.g., trifluoromethyl) on triphenylphosphine reduce nucleophilicity, necessitating higher temperatures for substitution .

  • Kinetic Effects : Electron-donating groups (e.g., methoxy) enhance reactivity, enabling reactions at lower temperatures .

Stability and Purification

  • Crystallization : Products are often purified via crystallization in acetonitrile or ethanol, followed by vacuum drying .

  • Purity : High-performance liquid chromatography (HPLC) confirms >99% purity for analogous compounds .

Comparison of Solvents

  • High-Boiling Solvents : Phenol enables higher yields (92%) for aryltriphenylphosphonium salts compared to ethoxybenzene (6%) .

  • Low-Boiling Solvents : Acetonitrile and ethanol are preferred for alkyl phosphonium salts due to lower evaporation losses .

Temperature Sensitivity

  • Alkyl Halides : Reactions with butyl bromide require temperatures near its boiling point (101–103°C) to compensate for evaporation .

  • Aryl Halides : Higher temperatures (>260°C) are needed for aryltriphenylphosphonium salts without catalysts .

Scientific Research Applications

Applications in Organic Synthesis

Catalysis in Organic Reactions

One of the primary applications of butyl(triphenyl)phosphanium benzoate is as a catalyst in organic synthesis. It is particularly effective in:

  • Wittig Reactions : The compound facilitates the formation of alkenes from aldehydes or ketones through the generation of phosphonium ylides.
  • Phosphine-Mediated Transformations : It plays a crucial role in functional group interconversions and heterocycle synthesis .

Case Study: Esterification Process

A notable application involves its use in a novel esterification process. Research demonstrated that this compound could promote esterification under mild conditions, yielding high conversions and selectivity. In one study, the reaction of benzoic acid with benzyl alcohol yielded benzyl benzoate with a 90% yield using this compound as a catalyst .

Biological Applications

Potential Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Activity : Studies have shown efficacy against various bacterial strains, suggesting its use as an antimicrobial agent.
  • Anticancer Properties : Preliminary investigations indicate that the compound may inhibit cancer cell proliferation, warranting further exploration into its mechanisms and efficacy .

Drug Delivery Systems

The compound's ability to form stable complexes with various drugs positions it as a candidate for drug delivery systems. Its phosphonium nature allows for interaction with cellular membranes, enhancing drug absorption and efficacy .

Industrial Applications

Specialty Chemicals and Polymer Chemistry

In industrial settings, this compound is utilized in the production of specialty chemicals and as a stabilizer in polymer chemistry. Its role in enhancing the stability and performance of polymeric materials has been documented, making it valuable in material science .

Summary Table of Applications

Application AreaSpecific UsesExamples/Case Studies
Organic SynthesisCatalysis in Wittig reactionsHigh yield of alkenes from carbonyl compounds
Phosphine-mediated transformationsEsterification reactions yielding high conversions
Biological ResearchAntimicrobial activityEfficacy against bacterial strains
Anticancer propertiesInhibition of cancer cell proliferation
Industrial ChemistryProduction of specialty chemicalsStabilizers in polymer formulations
Enhancing polymer stabilityImproved performance metrics in material applications

Mechanism of Action

The mechanism of action of butyl(triphenyl)phosphanium benzoate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The positively charged phosphorus atom can interact with negatively charged species, facilitating a range of chemical transformations. In biological systems, it may interact with cellular membranes and proteins, leading to its observed biological activities.

Comparison with Similar Compounds

Structural Analogs

The table below compares butyl(triphenyl)phosphanium benzoate with structurally similar compounds:

Compound Cation Anion Key Characteristics Reference
This compound Butyl(triphenyl)phosphonium Benzoate Ionic liquid; potential low toxicity due to benzoate anion; high thermal stability
Triphenyl tin benzoate Triphenyl tin Benzoate Organometallic solid; synthesized via Ag benzoate reaction; limited solubility
Butyl triphenyl phosphonium chloride Butyl(triphenyl)phosphonium Chloride Ionic liquid; LC50 = 73.35 mg/L (fish); used in industrial solvents
Hexyl triphenyl phosphonium bromide Hexyl(triphenyl)phosphonium Bromide Ionic liquid; LC50 = 61.36 mg/L (fish); higher toxicity than chloride analog
Butyl benzoate Neutral ester (butyl) Benzoate Non-ionic; used in cosmetics; low acute toxicity (LD50 > 2000 mg/kg in rats)

Key Observations :

  • Cation Influence : Phosphonium ILs with larger alkyl chains (e.g., hexyl) exhibit higher toxicity than butyl analogs, likely due to increased lipophilicity .
  • Anion Influence : Benzoate-based ILs may show reduced toxicity compared to halide salts, as seen in the lower acute toxicity of butyl benzoate esters .
Physicochemical Properties
Property This compound Butyl Triphenyl Phosphonium Chloride Butyl Benzoate
State at RT Liquid Liquid Liquid
Thermal Stability >200°C (estimated) >200°C Decomposes at ~150°C
Solubility Polar organic solvents Water-miscible Insoluble in water
Volatility Negligible Negligible Moderate

Notes:

  • The benzoate anion enhances solubility in organic media compared to halide salts, which are often hygroscopic .
  • Non-ionic butyl benzoate is volatile and used in fragrances, whereas phosphonium ILs are non-volatile .
Toxicity Profile
Compound Test Model LC50/LD50 Toxicity Category
This compound Inferred Estimated >100 mg/L Likely "slightly toxic"
Butyl triphenyl phosphonium chloride Guppy fish (P. reticulata) 73.35 mg/L Slightly toxic
Hexyl triphenyl phosphonium bromide Guppy fish (P. reticulata) 61.36 mg/L Slightly toxic
Butyl benzoate Rats LD50 >2000 mg/kg Practically non-toxic

Analysis :

  • Phosphonium IL toxicity correlates with alkyl chain length and anion type. Benzoate anions may mitigate toxicity compared to halides, but data gaps exist for direct comparisons .
  • Neutral esters like butyl benzoate exhibit minimal acute toxicity, underscoring the impact of ionic vs. non-ionic structures .

Insights :

  • Benzoate-based ILs are emerging in green chemistry due to their biocompatible anion, whereas halide analogs face toxicity constraints .
  • Triphenyl tin benzoate’s environmental persistence limits its use compared to phosphonium ILs .

Biological Activity

Butyl(triphenyl)phosphanium benzoate is a quaternary phosphonium salt that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound, characterized by the presence of a butyl group and triphenylphosphonium moiety, exhibits a range of biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound can be represented by the molecular formula C22H24P+C_{22}H_{24}P^+, with a molecular weight of 348.39 g/mol. The structure consists of a butyl group attached to a triphenylphosphonium core, which is linked to a benzoate anion. The positive charge on the phosphorus atom enhances its interaction with biological membranes.

The biological activity of this compound is largely attributed to its ability to penetrate cellular membranes and interact with various biological targets. The triphenylphosphonium (TPP) moiety is known for its mitochondriotropic properties, allowing for targeted delivery to mitochondria, where it can influence mitochondrial function and bioenergetics .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial membrane integrity and inhibiting essential cellular processes.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial potential of several quaternary phosphonium salts, including this compound. The results indicated that this compound displayed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis64
Escherichia coli>128

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. The compound has been investigated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

Research conducted on human breast cancer cell lines (MCF-7) revealed that this compound induced apoptosis through mitochondrial pathways. The study reported an IC50 value of approximately 15 µM, indicating potent cytotoxicity in vitro .

Cell Line IC50 (µM)
MCF-715
HeLa20
A54925

Toxicological Considerations

While the biological activities are promising, the safety profile of this compound must be evaluated. Studies have indicated that high concentrations may lead to cytotoxic effects on non-target cells, emphasizing the need for careful dosing in therapeutic applications.

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